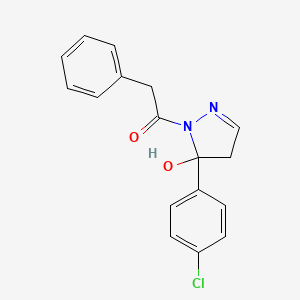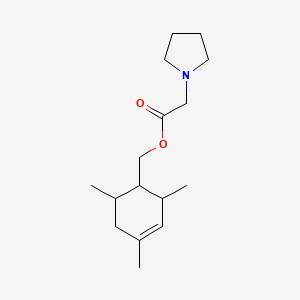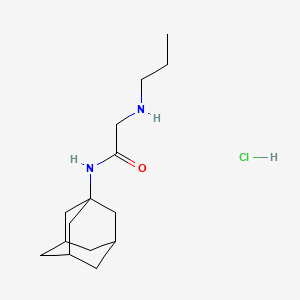
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine, also known as TFM, is a widely used herbicide that has been extensively studied for its effectiveness and safety. This chemical compound is known for its ability to control aquatic weeds and has been used in many water bodies around the world to manage invasive plant species. In
Wirkmechanismus
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine works by inhibiting the photosynthesis process in aquatic plants. It disrupts the electron transport chain in the chloroplasts of the plant cells, leading to a reduction in the production of ATP and NADPH. This results in the death of the plant cells and ultimately the entire plant.
Biochemical and physiological effects:
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine has been shown to have low toxicity to non-target organisms such as fish, amphibians, and invertebrates. However, it can have some negative effects on some species of zooplankton. 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine can also accumulate in sediments and persist for a long time, which can lead to long-term effects on the aquatic ecosystem.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine is a widely used herbicide, which makes it easy to obtain and use in lab experiments. It is also relatively inexpensive compared to other herbicides. However, 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine can have some negative effects on some species of zooplankton, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine. One area of research is the development of new formulations that can enhance its effectiveness and reduce the risk of herbicide resistance. Another area of research is the study of the long-term effects of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine on the aquatic ecosystem, particularly on the accumulation of the chemical in sediments and its effects on non-target organisms. Finally, there is a need for more research on the use of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine in combination with other herbicides to enhance its effectiveness and reduce the risk of negative effects on the ecosystem.
Conclusion:
In conclusion, 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine is a widely used herbicide that has been extensively studied for its effectiveness and safety. It works by inhibiting the photosynthesis process in aquatic plants, leading to the death of the plant cells and ultimately the entire plant. 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine has low toxicity to non-target organisms, but it can have some negative effects on some species of zooplankton. There are several future directions for the study of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine, including the development of new formulations, the study of the long-term effects on the aquatic ecosystem, and the use of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine in combination with other herbicides.
Synthesemethoden
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine is synthesized through a series of chemical reactions that involve the reaction of 3-chlorophenol with 4-methylphenylhydrazine to form 2-(3-chlorophenoxy)-4-methylphenylhydrazine. This intermediate compound is then reacted with cyanuric chloride to form 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine has been extensively studied for its effectiveness in controlling aquatic weeds. It has been used in many water bodies around the world to manage invasive plant species such as Eurasian watermilfoil, curlyleaf pondweed, and hydrilla. 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine has also been used in combination with other herbicides to enhance its effectiveness and reduce the risk of herbicide resistance.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O/c1-15-6-10-17(11-7-15)21-25-22(18-12-8-16(2)9-13-18)27-23(26-21)28-20-5-3-4-19(24)14-20/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIXWSYZUZLGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)OC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4935124.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935139.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4935147.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)



![2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4935208.png)
![4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4935219.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4935223.png)

![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4935237.png)
![5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole](/img/structure/B4935247.png)
